N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline
Overview
Description
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline is a synthetic organic compound with the molecular formula C({19})H({21})Cl({2})NO({3}) and a molecular weight of 382.28 g/mol . This compound is characterized by the presence of a dichlorophenoxy group, a tetrahydrofuran ring, and an aniline moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline typically involves a multi-step process:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol.
Etherification: The 2-(2,4-dichlorophenoxy)ethanol is then reacted with tetrahydrofuran in the presence of a strong acid catalyst to form the tetrahydro-2-furanylmethoxy derivative.
Amine Coupling: Finally, the tetrahydro-2-furanylmethoxy derivative is coupled with aniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the dichlorophenoxy group to a phenol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenoxy group, where halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), under acidic or basic conditions.
Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH(_4)).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K(_2)CO(_3)), under reflux conditions.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Phenols, reduced aniline derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in certain polymer formulations.
Mechanism of Action
The mechanism by which N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, its dichlorophenoxy group may interact with hydrophobic pockets in proteins, while the tetrahydrofuran ring can enhance binding affinity through hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,4-Dichlorophenoxy)ethyl]aniline: Lacks the tetrahydrofuran ring, making it less versatile in certain applications.
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline: Contains a methoxy group instead of the tetrahydrofuran ring, affecting its chemical reactivity and biological activity.
Uniqueness
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline is unique due to the presence of both the dichlorophenoxy and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its analogs.
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]-4-(oxolan-2-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO3/c20-14-3-8-19(18(21)12-14)24-11-9-22-15-4-6-16(7-5-15)25-13-17-2-1-10-23-17/h3-8,12,17,22H,1-2,9-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHUUTBCESHPMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)NCCOC3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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